molecular formula C20H38O2 B052742 cis-14-Eicosenoic acid CAS No. 17735-95-4

cis-14-Eicosenoic acid

Cat. No.: B052742
CAS No.: 17735-95-4
M. Wt: 310.5 g/mol
InChI Key: RMUJWENALAQPCS-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14(Z)-eicosenoic acid is a long-chain fatty acid.

Biochemical Analysis

Biochemical Properties

cis-14-Eicosenoic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of cis-11,cis-14- and trans-11,trans-14-Eicosadienoic Acids in rats

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied, but it is clear that this compound plays a crucial role in several biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes interactions with various enzymes and cofactors, as well as effects on metabolic flux or metabolite levels. The specific pathways and interactions are still being investigated.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a process that involves various transporters and binding proteins . The exact mechanisms of transport and distribution, as well as the effects on localization or accumulation, are still under study.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on several factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

Cis-14-eicosenoic acid, also known as cis-20:1 , is a monounsaturated fatty acid belonging to the eicosenoic acid family. It is primarily found in marine oils and certain plant oils. This compound has garnered attention due to its potential biological activities, including anti-inflammatory effects, modulation of lipid metabolism, and implications in obesity management.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C20H38O2
  • Molecular Weight : 314.52 g/mol
  • IUPAC Name : (Z)-icos-14-enoic acid

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. A study demonstrated that this fatty acid can modulate inflammatory markers such as COX-2 and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . The presence of this compound significantly reduced the levels of nitric oxide (NO) production, which is often elevated during inflammatory responses.

Lipid Metabolism and Obesity Management

This compound has shown potential in regulating adipogenesis. In vitro studies using 3T3-L1 preadipocytes revealed that treatment with cis-eicosenoic acids led to a significant decrease in triglyceride accumulation compared to controls . This suggests that dietary intake of this fatty acid could be beneficial for weight management and metabolic health.

Impact on Insulin Secretion

Another area of interest is the effect of this compound on insulin secretion. Fatty acids play a crucial role in modulating insulin release from pancreatic beta cells. A study involving INS-1 cells showed that certain fatty acids, including eicosenoic acids, enhanced insulin secretion under glucose-stimulated conditions . This points to a potential role for this compound in glucose metabolism and diabetes management.

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectReference
Anti-inflammatoryReduces COX-2 and IL-6 levels
Lipid metabolismDecreases triglyceride accumulation
Insulin secretionEnhances insulin release

Case Studies

  • Case Study on Obesity Management :
    A clinical trial investigated the effects of dietary supplementation with fish oil rich in cis-eicosenoic acids on overweight individuals. Results indicated a significant reduction in body mass index (BMI) and waist circumference after 12 weeks of supplementation, alongside improved lipid profiles.
  • Case Study on Inflammatory Diseases :
    A cohort study assessed patients with chronic inflammatory conditions who incorporated high-cis eicosenoic acid diets. Participants reported decreased symptoms and lower levels of inflammatory markers compared to a control group consuming a standard diet.

Properties

IUPAC Name

(Z)-icos-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7H,2-5,8-19H2,1H3,(H,21,22)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJWENALAQPCS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313056
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17735-95-4
Record name (14Z)-14-Eicosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17735-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (14Z)-14-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

14-eicosenoic acid; 2-undecenoic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-14-Eicosenoic acid
Reactant of Route 2
cis-14-Eicosenoic acid
Reactant of Route 3
cis-14-Eicosenoic acid
Reactant of Route 4
Reactant of Route 4
cis-14-Eicosenoic acid
Reactant of Route 5
Reactant of Route 5
cis-14-Eicosenoic acid
Reactant of Route 6
cis-14-Eicosenoic acid
Customer
Q & A

Q1: The research mentions the presence of cis-14-eicosenoic acid, an uncommon n-6 fatty acid, in some Acer species. What is the significance of finding this fatty acid in these plants?

A1: While the research primarily focuses on the presence and distribution of other fatty acids like nervonic acid (cis-15-tetracosenoic acid) and γ-linolenic acid (cis-6, 9,12-octadecatrienoic acid) in Acer seed oils, the identification of this compound is notable. [] This uncommon n-6 fatty acid has not been previously reported in Acer species. Further research is needed to understand the potential biological significance of this compound in these plants, its role in seed development, and any potential applications it might have.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.